Product packaging for Benzo[d][1,3]oxathiole(Cat. No.:CAS No. 274-26-0)

Benzo[d][1,3]oxathiole

Cat. No.: B3189073
CAS No.: 274-26-0
M. Wt: 138.19 g/mol
InChI Key: AIUOUEPKBRDPLG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]oxathiole is a fundamental heterocyclic compound with the molecular formula C7H6OS and a molecular weight of 138.19 g/mol . This bicyclic structure, which features oxygen and sulfur atoms in a fused ring system, serves as a versatile and privileged scaffold in organic and medicinal chemistry research. This compound is recognized as a key synthetic intermediate for constructing more complex molecules. Its core structure is investigated in various research areas, including the development of agonists for the G protein-coupled receptor 119 (GPR119), a target for metabolic disorders . Furthermore, the this compound motif is a valuable building block in discovering novel auxin receptor agonists, which have shown potential as plant growth regulators to promote root development in crops like rice and Arabidopsis . Researchers value this heterocycle for its potential to impart significant biological activity to its derivatives. The structure is a precursor to various analogs, such as oxathiole 3-oxides, 3,3-dioxides, and 2-thione derivatives, which expands its utility in chemical exploration . Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic applications. Please consult the safety data sheet (SDS) for detailed handling and hazard information. The compound has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment is recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6OS B3189073 Benzo[d][1,3]oxathiole CAS No. 274-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

274-26-0

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

1,3-benzoxathiole

InChI

InChI=1S/C7H6OS/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2

InChI Key

AIUOUEPKBRDPLG-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC=C2S1

Canonical SMILES

C1OC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies for Benzo D 1 2 Oxathiole and Its Derivatives

Classical Synthetic Routes to the Benzo[d]acs.orgnih.govoxathiole Core Structure

The initial syntheses of the benzo[d] acs.orgnih.govoxathiole ring system relied on fundamental reactions involving readily available precursors.

The most conventional starting material for the benzo[d] acs.orgnih.govoxathiole core is o-mercaptophenol (also known as 2-mercaptophenol (B73258) or 2-hydroxythiophenol). mdpi.comresearchgate.net A convenient and established synthesis involves the reaction of o-mercaptophenol with thiophosgene (B130339) in an aqueous alkali solution, such as sodium hydroxide (B78521), to produce benzo[d] acs.orgnih.govoxathiole-2-thione. researchgate.netmdpi.com This method was first reported in 1953 and provided a more direct route compared to earlier approaches that generated the compound as a side-product. researchgate.netmdpi.com

Another classical route utilizes "Viehe's salt" (dichlorodimethylammonium chloride) in pyridine, followed by treatment with sodium hydrosulfide (B80085) (NaSH), to convert o-mercaptophenol into the same thione derivative. mdpi.com A related precursor, catechol, can be reacted with thionyl chloride to form benzo[d] acs.orgnih.govmdpi.comdioxathiole 2-oxide, known as "catechol sulfite". mdpi.com Similarly, reacting o-mercaptophenol with thionyl chloride in toluene (B28343) results in the formation of the analogous benzo[d] acs.orgnih.govmdpi.comoxadithiole 2-oxide. mdpi.com The initial step of this reaction is believed to be the attack of the more nucleophilic thiol group on thionyl chloride. mdpi.com

Table 1: Classical Reagents for Synthesis from o-Mercaptophenol
PrecursorReagent(s)ProductReference
o-MercaptophenolThiophosgene / aq. NaOHBenzo[d] acs.orgnih.govoxathiole-2-thione researchgate.netmdpi.com
o-Mercaptophenol1. Viehe's salt / Pyridine 2. NaSHBenzo[d] acs.orgnih.govoxathiole-2-thione mdpi.com
o-MercaptophenolThionyl Chloride / TolueneBenzo[d] acs.orgnih.govmdpi.comoxadithiole 2-oxide mdpi.com

The formation of the benzo[d] acs.orgnih.govoxathiole ring often proceeds through a key cyclization step. A significant mechanism is the 1,5-dipolar electrocyclization. uzh.ch In reactions involving α-oxo diazo compounds and thiocarbonyl compounds, an α-oxothiocarbonyl ylide intermediate is generated. uzh.ch This ylide can then undergo a 1,5-dipolar electrocyclization, where the oxygen atom attacks the carbon of the former C=S group, to form the stable five-membered 1,3-oxathiole (B12646694) ring. uzh.chresearchgate.net This pathway competes with a 1,3-dipolar electrocyclization that would lead to a less stable thiirane. researchgate.net

Another cyclization pathway is observed in the mechanochemical thiocyanation of phenols. acs.org For phenols substituted at the C-4 position, the reaction with ammonium (B1175870) thiocyanate (B1210189) and Oxone® can lead to an ortho-thiocyanatophenol intermediate. acs.org This intermediate subsequently undergoes hydrolysis and cyclization to yield benzo[d] acs.orgnih.govoxathiol-2-one derivatives. acs.org

Modern and Green Chemistry Approaches in Benzo[d]acs.orgnih.govoxathiole Synthesis

Recent advancements in synthetic chemistry have introduced more efficient, milder, and environmentally friendly methods for constructing the benzo[d] acs.orgnih.govoxathiole system.

A prominent modern method involves the transition metal-catalyzed reaction of cyclic 2-diazo-1,3-diketones with compounds containing a C=S double bond, such as aryl isothiocyanates. acs.orgnih.gov Dirhodium(II) tetraacetate (Rh₂(OAc)₄) has proven to be a highly efficient catalyst for this transformation, which yields 2-arylimino-6,7-dihydrobenzo[d] acs.orgnih.govoxathiol-4(5H)-ones in good to excellent yields (typically 78–93%). acs.orgnih.gov The reaction proceeds under mild conditions, often in acetone (B3395972) at around 60 °C, and is notable for its broad substrate scope and the release of only nitrogen gas (N₂) as a byproduct. acs.orgnih.gov

The proposed mechanism for this rhodium-catalyzed reaction involves several steps:

Coordination of the diazo compound to the Rh₂(OAc)₄ catalyst, with the subsequent loss of N₂ to form a rhodium-carbene intermediate. nih.gov

Nucleophilic attack by the sulfur atom of the aryl isothiocyanate on the rhodium-carbene. nih.gov

Formation of a thiocarbonyl ylide intermediate. nih.gov

A final, irreversible 1,5-dipolar electrocyclization of the ylide to furnish the desired 2-arylimino-1,3-oxathiole product. nih.govuzh.ch

Table 2: Examples of Rhodium-Catalyzed Synthesis of Benzo[d] acs.orgnih.govoxathiole Derivatives acs.orgnih.gov
Derivative NameYield
(Z)-2-(Benzylimino)-6,7-dihydrobenzo[d] acs.orgnih.govoxathiol-4(5H)-one89%
(Z)-6-(4-Chlorophenyl)-2-((4-chlorophenyl)imino)-6,7-dihydrobenzo[d] acs.orgnih.govoxathiol-4(5H)-one83%
(Z)-2-((4-Iodophenyl)imino)-7-phenyl-6,7-dihydrobenzo[d] acs.orgnih.govoxathiol-4(5H)-one80%
(Z)-6-(4-Chlorophenyl)-2-((4-iodophenyl)imino)-6,7-dihydrobenzo[d] acs.orgnih.govoxathiol-4(5H)-one78%

In the pursuit of greener synthetic protocols, mechanochemistry has emerged as a powerful tool. acs.org A solvent-free method for producing benzo[d] acs.orgnih.govoxathiol-2-one analogues has been developed using ball-milling. acs.org This technique involves the thiocyanation of C-4 substituted phenols at room temperature without the need for a solvent. acs.org The reaction affords benzo[d] acs.orgnih.govoxathiol-2-ones directly in moderate yields. acs.org This approach is highlighted as a simple, mild, and green method that avoids bulk solvents and often simplifies workup procedures. acs.org

Table 3: Mechanochemical Synthesis of Benzo[d] acs.orgnih.govoxathiol-2-ones acs.org
Starting PhenolProductYield
4-Methylphenol5-Methylbenzo[d] acs.orgnih.govoxathiol-2-one30%
4-Methoxyphenol5-Methoxybenzo[d] acs.orgnih.govoxathiol-2-one14%
4-Chlorophenol5-Chlorobenzo[d] acs.orgnih.govoxathiol-2-one29%
4-Bromophenol5-Bromobenzo[d] acs.orgnih.govoxathiol-2-one25%

Derivatization Strategies and Functionalization of the Benzo[d]acs.orgnih.govoxathiole Core

Once the core is synthesized, further functionalization can introduce diverse chemical properties. A key strategy involves using 6-hydroxy-benzo[d] acs.orgnih.govoxathiol-2-one as a platform for building more complex molecules, such as Schiff bases. nih.govnih.gov

This synthetic sequence involves three main steps:

Nitration: Selective nitration of 6-hydroxy-benzo[d] acs.orgnih.govoxathiol-2-one at the 5-position is performed to yield the corresponding nitro derivative. nih.govnih.gov

Reduction: The nitro group is then reduced to an amino group, forming the key 5-amino-6-hydroxy-benzo[d] acs.orgnih.govoxathiol-2-one intermediate. nih.govnih.gov

Schiff Base Formation: Finally, this amino intermediate is coupled with a variety of substituted benzaldehydes or heteroaromatic aldehydes through a condensation reaction to produce a library of novel Schiff base derivatives. nih.govnih.gov

This multi-step derivatization highlights how the foundational benzo[d] acs.orgnih.govoxathiole core can be elaborated into a wide range of functionalized molecules. nih.gov

Electrophilic Substitution on the Benzene (B151609) Moiety of Benzo[d]mdpi.comresearchgate.netoxathiole

A key example of this is the nitration of 6-hydroxy-benzo[d] mdpi.comresearchgate.netoxathiol-2-one. This reaction is carried out using 65% nitric acid in dichloromethane (B109758) at a low temperature (0 °C) to control the reaction's exothermicity. The mixture is then stirred at room temperature for two hours. This process selectively introduces a nitro group at the 5-position of the benzene ring, yielding 6-hydroxy-5-nitrobenzo[d] mdpi.comresearchgate.netoxathiol-2-one in a 75% yield. nih.gov The nitro group, being an electron-withdrawing group, can then serve as a handle for further chemical transformations, such as reduction to an amino group. nih.gov

The subsequent reduction of the nitro derivative to form an amine is a crucial step for creating further derivatives, like Schiff bases. This transformation is efficiently achieved through catalytic hydrogenation. The 5-nitro compound is subjected to a hydrogen atmosphere (7 bar) at 50 °C in the presence of a 10% Palladium on carbon (Pd/C) catalyst in ethanol. nih.gov This method results in the formation of 5-amino-6-hydroxybenzo[d] mdpi.comresearchgate.netoxathiol-2-one in an excellent yield of 85%. nih.gov

Another approach to functionalizing the aryl ring involves a mechanochemical, solvent-free thiocyanation reaction. Using ammonium persulfate and ammonium thiocyanate with silica (B1680970) as a grinding auxiliary, various phenols can undergo C-H functionalization. nih.gov When phenols with a substituent at the C-4 position are used, the reaction proceeds via ortho-thiocyanation followed by an in situ cyclization and hydrolysis to yield benzo[d] mdpi.comresearchgate.netoxathiol-2-one derivatives. nih.gov

Table 1: Electrophilic Substitution Reactions on the Benzo[d] mdpi.comresearchgate.netoxathiole Ring

Starting Material Reagents and Conditions Product Yield (%)
6-Hydroxy-benzo[d] mdpi.comresearchgate.netoxathiol-2-one HNO₃ (65%), CH₂Cl₂, 0 °C to RT, 2h 6-Hydroxy-5-nitrobenzo[d] mdpi.comresearchgate.netoxathiol-2-one 75%

Modifications at the Oxathiole Ring of Benzo[d]mdpi.comresearchgate.netoxathiole

The oxathiole ring itself is a site for diverse chemical modifications, leading to a wide range of derivatives with varied properties. These reactions can involve the carbon atom situated between the oxygen and sulfur atoms or the sulfur atom itself.

One of the fundamental methods to construct the benzo[d] mdpi.comresearchgate.netoxathiole core involves the reaction of 2-mercaptophenol with a suitable electrophile. For instance, benzo[d] mdpi.comresearchgate.netoxathiole can be synthesized by reacting 2-mercaptophenol with dibromomethane (B42720) in refluxing water with sodium hydroxide and Adogen 464 as a phase-transfer catalyst. nih.gov A classic synthesis of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione involves treating 2-mercaptophenol with thiophosgene in an aqueous solution of sodium hydroxide. mdpi.comcore.ac.uk

The oxathiole ring can be formed through rhodium-catalyzed reactions. For example, the synthesis of 2-arylimino-6,7-dihydrobenzo[d] mdpi.comresearchgate.netoxathiol-4(5H)-ones is achieved through a Rh₂(OAc)₄-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates. nih.govacs.orgresearchgate.net This method is efficient and produces good to excellent yields of the desired products. nih.govacs.org

The sulfur atom in the oxathiole ring can be oxidized. For example, derivatives such as benzo[d] mdpi.comresearchgate.netoxathiole 3-oxide and benzo[d] mdpi.comresearchgate.netoxathiole 3,3-dioxide are known compounds that have been investigated as agonists for G protein-coupled receptors. google.com

Furthermore, the C2 position of the oxathiole ring is a key site for modifications. The oxidation of benzo[d] mdpi.comresearchgate.netoxathiole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates a stable aromatic cation. nih.gov This electrophilic intermediate can then react with various nucleophiles. For instance, quenching this cation with allyl tributyltin leads to the formation of 2-allylbenzo[d] mdpi.comresearchgate.netoxathiole with a high yield, especially when conducted in 1,2-dichloroethane (B1671644) with an excess of lithium perchlorate. nih.gov

Table 2: Selected Modification Reactions at the Oxathiole Ring

Reactants Reagents and Conditions Product Yield (%)
2-Mercaptophenol, Dibromomethane NaOH, Adogen 464, H₂O, reflux Benzo[d] mdpi.comresearchgate.netoxathiole Not specified
2-Mercaptophenol Thiophosgene, NaOH (aq), RT, 18h Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione 15%
Cyclic 2-diazo-1,3-diketones, Aryl isothiocyanates Rh₂(OAc)₄, Acetone, 60 °C 2-Arylimino-6,7-dihydrobenzo[d] mdpi.comresearchgate.netoxathiol-4(5H)-ones 80-93%

Chemical Reactivity and Mechanistic Studies of Benzo D 1 2 Oxathiole

Ring-Opening and Ring-Closure Mechanisms of Benzo[d]mdpi.comresearchgate.netoxathiole

The stability of the benzo[d] mdpi.comresearchgate.netoxathiole ring allows for its formation through cyclization reactions and its cleavage under specific reductive conditions.

Ring-Closure (Cyclization) Syntheses: The formation of the benzo[d] mdpi.comresearchgate.netoxathiole skeleton is often achieved through the cyclization of ortho-substituted benzene (B151609) precursors. A prominent method involves the reaction of 2-mercaptophenol (B73258) with thiophosgene (B130339) in an aqueous alkali solution. mdpi.com This reaction proceeds via nucleophilic attack of the thiolate and phenoxide groups onto the electrophilic carbon of thiophosgene, leading to the formation of the five-membered heterocyclic ring of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione. mdpi.com

Another route involves treating 2-mercaptophenol with Viehe's salt (dichlorodimethylammonium chloride) in pyridine, followed by the addition of sodium hydrosulfide (B80085) (NaSH), to yield the same thione derivative. mdpi.com

Ring-Opening Reactions: The benzo[d] mdpi.comresearchgate.netoxathiole ring can be opened under reductive conditions. For instance, the treatment of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione with diisobutylaluminium hydride (DIBAL-H) results in the reductive cleavage of the heterocyclic ring, regenerating the starting precursor, 2-mercaptophenol. researchgate.netmdpi.com This transformation highlights the lability of the C-S and C-O bonds within the ring to powerful reducing agents.

Cycloaddition and Cycloreversion Reactions Involving Benzo[d]mdpi.comresearchgate.netoxathiole

The thione derivative of benzo[d] mdpi.comresearchgate.netoxathiole is a key substrate for cycloaddition reactions, which can be followed by subsequent rearrangements or fragmentations.

1,5-Dipolar Electrocyclization in Benzo[d]mdpi.comresearchgate.netoxathiole Formation and Reactivity

A review of the available scientific literature indicates that 1,5-dipolar electrocyclization is not a commonly documented mechanistic pathway for either the formation or the subsequent reactions of the benzo[d] mdpi.comresearchgate.netoxathiole ring system. While other pericyclic reactions, such as cycloadditions, are observed, this specific type of electrocyclic reaction does not appear to be a characteristic feature of its chemistry.

Transformations at the Sulfur and Oxygen Heteroatoms of Benzo[d]mdpi.comresearchgate.netoxathiole

Reactions can be directed at the sulfur and oxygen atoms, leading to either ring cleavage or rearrangement.

As mentioned previously, the reduction of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione with DIBAL-H involves the cleavage of bonds connected to both the sulfur and oxygen heteroatoms. mdpi.com

The reaction with benzyne (B1209423) also represents a significant transformation at the sulfur atom. researchgate.netmdpi.com The exocyclic sulfur of the thione group is incorporated into the ring of the final benzo[d] mdpi.comresearchgate.net-dithiol-2-one product, demonstrating a skeletal reorganization involving the sulfur atom. mdpi.com

Furthermore, studies on related compounds provide insight into potential reactivity. The gas-phase pyrolysis of the analogous compound benzo[d] mdpi.comresearchgate.netmdpi.comoxadithiole 2-oxide results in the extrusion of sulfur monoxide (SO). mdpi.com This suggests that oxidation of the sulfur atom in the benzo[d] mdpi.comresearchgate.netoxathiole ring could make it susceptible to similar thermal fragmentation reactions.

Transition Metal-Mediated and Catalyzed Reactions of Benzo[d]mdpi.comresearchgate.netoxathiole

Transition metals have been employed primarily in the synthesis of derivatives of the benzo[d] mdpi.comresearchgate.netoxathiole ring system rather than in reactions of the pre-formed heterocycle itself.

For example, copper-catalyzed tandem reactions have been developed for the synthesis of 2-iminobenzo-1,3-oxathioles. One such method involves the CuCl₂·H₂O-catalyzed reaction between a 2-iodophenol (B132878) and an isothiocyanate in water. This process builds the heterocyclic ring in an environmentally benign medium. The reaction likely proceeds through an initial copper-catalyzed C-S cross-coupling followed by an intramolecular cyclization (C-O bond formation).

A similar strategy utilizes a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand in an ionic liquid. This system also facilitates the tandem reaction of 2-iodophenols with isothiocyanates to produce 2-iminobenzo-1,3-oxathioles in high yields. The catalytic system in this case can be recycled multiple times without a significant loss of activity.

While palladium-catalyzed reactions are common for constructing complex molecules containing similar heterocyclic motifs like benzo[d] mdpi.comresearchgate.netdioxole, specific examples of cross-coupling reactions (e.g., Suzuki, Heck) using a halogenated benzo[d] mdpi.comresearchgate.netoxathiole as a substrate are not widely reported in the literature. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for Benzo D 1 2 Oxathiole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Benzo[d]mdpi.comresearchgate.netoxathiole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of benzo[d] mdpi.comresearchgate.netoxathiole derivatives. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione presents a complex pattern for the ortho-disubstituted benzene (B151609) ring. mdpi.com For instance, in a CDCl₃ solvent, the proton signals have been unambiguously assigned. mdpi.comresearchgate.net The chemical shifts for the protons on the benzene ring typically appear in the aromatic region. For example, in 6-hydroxy-5-nitrobenzo[d] mdpi.comresearchgate.netoxathiol-2-one, the protons H-4 and H-7 appear as singlets at 7.71 and 7.06 ppm, respectively. nih.gov In the case of 6-amino-benzo[d] mdpi.comresearchgate.netoxathiol-2-one, the H-7 and H-4 protons show singlets at 6.80 and 6.76 ppm. nih.gov The specific chemical shifts and coupling constants provide valuable information about the substitution pattern on the benzene ring.

Table 1: ¹H NMR Chemical Shifts (ppm) for Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione This table is interactive. Users can sort and filter the data.

Position Chemical Shift (ppm)
H-4 7.412
H-5 7.337
H-6 7.403
H-7 7.400

Data sourced from a study on Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For benzo[d] mdpi.comresearchgate.netoxathiole-2-thione, the carbon signals have been fully assigned. mdpi.com The carbonyl carbon (C=O) in 6-hydroxy-benzo[d] mdpi.comresearchgate.netoxathiol-2-one derivatives typically resonates around 170 ppm. nih.gov For example, in 6-amino-benzo[d] mdpi.comresearchgate.netoxathiol-2-one, the C=O signal is at 170.5 ppm, while other key signals for C6, C7a, C5, and C3a are observed at 144.2, 138.9, 135.8, and 110.8 ppm, respectively. nih.gov

Table 2: ¹³C NMR Chemical Shifts (ppm) for Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione This table is interactive. Users can sort and filter the data.

Position Chemical Shift (ppm)
C-2 201.7
C-3a 126.6
C-4 121.2
C-5 126.0
C-6 128.0
C-7 112.2
C-7a 155.1

Data sourced from a study on Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione. researchgate.net

Infrared (IR) and Raman Spectroscopic Investigations of Benzo[d]mdpi.comresearchgate.netoxathiole Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within a molecule. In the case of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione, the IR spectrum shows characteristic absorption bands. mdpi.com Key vibrational modes include C=S and C-O stretching. For 6-hydroxy-benzo[d] mdpi.comresearchgate.netoxathiol-2-one Schiff base derivatives, the C=N stretching vibration is observed around 1597 cm⁻¹. nih.gov The IR spectrum of 6-amino-benzo[d] mdpi.comresearchgate.netoxathiol-2-one displays N-H stretching vibrations at 3476 and 3389 cm⁻¹. nih.gov Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Table 3: Key IR Absorption Bands (cm⁻¹) for Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione This table is interactive. Users can sort and filter the data.

Wavenumber (cm⁻¹) Assignment
1450 Aromatic C=C stretch
1314 -
1175 S=O stretch
1153 -
1084 C-O stretch
1022 -
1009 -
741 C-H bend (ortho-disubstituted)
656 -

Data sourced from an analysis of Benzo[d] mdpi.comresearchgate.netoxathiole-2-thione. mdpi.com

Mass Spectrometric Elucidation of Benzo[d]mdpi.comresearchgate.netoxathiole Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For 1,3-oxathiolane, a related five-membered ring system, characteristic fragmentation includes the loss of formaldehyde (B43269) (CH₂O) and ethylene (B1197577) sulfide (B99878) (C₂H₄S) fragments under electron impact. In the analysis of imine derivatives, mass spectrometry reveals cleavage patterns that help confirm the structure. For instance, the mass spectrum of an imine showed a base peak corresponding to a specific bond cleavage, supporting the proposed fragmentation mechanism. mdpi.com

X-ray Crystallographic Analysis of Benzo[d]mdpi.comresearchgate.netoxathiole Solid-State Structures

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. The X-ray structure of benzo[d] mdpi.comresearchgate.netoxathiole-2-thione has been determined, revealing a completely planar molecule. mdpi.comresearchgate.net The internal angle at the ring sulfur atom was found to be just over 90°. mdpi.com This technique has also been used to confirm the structures of various derivatives, such as certain 6-hydroxy-benzo[d] mdpi.comresearchgate.netoxathiol-2-one Schiff bases. nih.gov A search of the Cambridge Structural Database (CSD) indicates that only a limited number of comparable 1,3-oxathiole-2-thione structures have been previously characterized crystallographically. mdpi.com

Computational and Theoretical Studies of Benzo D 1 2 Oxathiole

Quantum Chemical Calculations (DFT, Ab Initio) on Benzo[d]nih.govresearchgate.netoxathiole Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and geometry of Benzo[d] nih.govresearchgate.netoxathiole and its derivatives. These studies provide insights into bond lengths, bond angles, and conformational preferences.

High-level ab initio computations, such as MP2 and CCSD with cc-pVTZ basis sets, have been employed to study the planarity of the 1,3-benzoxathiole ring system. acs.org These calculations help quantify the energetic barriers to planarity and the preferred ring-puckering angles, which arise from a balance of ring strain and electronic effects like anomeric interactions. acs.org For the parent 1,3-benzoxathiole, a barrier to planarity of 492 cm⁻¹ has been calculated. acs.org

DFT methods are widely used to optimize the geometries of more complex derivatives. For instance, in a study on 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one Schiff bases, DFT calculations at the M06-2X/6-311++G(d,p) level were used to optimize molecular structures. nih.gov The results showed excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. nih.gov Similarly, theoretical studies have been performed on compounds like 6-ethoxybenzo[d] nih.govresearchgate.netoxathiol-2-one using the DFT/B3LYP method. stmjournals.in

The planarity of the ring system is a key feature, as confirmed by X-ray diffraction of derivatives like benzo[d] nih.govresearchgate.netoxathiole-2-thione, which was found to have a completely planar molecular structure. mdpi.comresearchgate.net Computational methods can reproduce these experimental findings with high fidelity. Natural Bond Orbital (NBO) analysis, another computational tool, can be used to evaluate the stability of orbitals and the charge transfer between donor and acceptor parts of the molecule. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for Benzo[d] nih.govresearchgate.netoxathiole Derivatives.
CompoundParameterMethodValueReference
Benzo[d] nih.govresearchgate.netoxathiole-2-thioneC–S Bond LengthX-ray1.755 Å mdpi.com
C–O Bond LengthX-ray1.365 Å
C-S-C AngleX-ray91.3°
A 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one Schiff base (Compound 4q)O–H Bond LengthDFT (M06-2X)0.97 Å nih.gov
O···N DistanceDFT (M06-2X)2.67 Å
O–H···N AngleDFT (M06-2X)116.6°

Molecular Modeling and Dynamics Simulations of Benzo[d]nih.govresearchgate.netoxathiole Systems

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular systems. For benzo[d] nih.govresearchgate.netoxathiole derivatives, these methods are crucial for understanding their three-dimensional structures and interactions with other molecules.

A primary application is conformational analysis to identify the most stable isomer or conformer of a molecule. nih.gov For example, calculations on a specific 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one Schiff base found that the E isomer was more stable than the Z isomer, with a calculated free energy difference of 4.83 kcal/mol. nih.gov Such studies are essential for understanding which structures are likely to be present under experimental conditions.

Molecular docking is another powerful modeling technique used to predict how a molecule binds to a biological target, such as a protein receptor. This approach has been applied to benzo[d] nih.govresearchgate.netoxathiole-containing compounds to explain their biological activity. For instance, modeling studies were used to evaluate the interaction of cytotoxic oxathiole-fused chalcones with tubulin at the colchicine (B1669291) binding site. researchgate.net These models help to demonstrate how different parts of the molecule contribute to binding and explain their cytotoxic effects. researchgate.net

While specific molecular dynamics (MD) simulations on benzo[d] nih.govresearchgate.netoxathiole itself are not widely documented in the provided sources, MD is a common follow-up to docking studies. mdpi.com It simulates the movement of atoms in the molecule-receptor complex over time, providing insights into the stability of the binding, the role of solvent molecules, and the dynamic nature of the interaction. mdpi.com

Prediction of Reaction Pathways and Transition States for Benzo[d]nih.govresearchgate.netoxathiole Transformations

Computational chemistry is instrumental in mapping the reaction mechanisms for the synthesis and transformation of benzo[d] nih.govresearchgate.netoxathiole and related structures. By calculating the potential energy surface, researchers can predict reaction pathways, identify transient intermediates, and determine the energy barriers associated with transition states.

The formation of the 1,3-oxathiole (B12646694) ring often proceeds through multistep pathways involving reactive intermediates like thiocarbonyl ylides. d-nb.info DFT calculations have been used to model these complex reactions, such as the 1,3-dipolar cycloaddition of diazocarbonyl compounds with thioketones. d-nb.inforesearchgate.net These studies show that the initial cycloaddition is followed by competitive electrocyclization steps. d-nb.info

Computational modeling can predict which pathway is more favorable under different conditions. For one thiocarbonyl ylide, the Gibbs free energy of activation (ΔG‡) for the 1,5-electrocyclization to form a 1,3-oxathiole was calculated to be significantly lower than that for the competing 1,3-electrocyclization to a thiirane, making the oxathiole the kinetically favored product at room temperature. d-nb.info At higher temperatures, however, thermodynamic control can favor different products. d-nb.info These predictions are crucial for optimizing synthetic strategies. d-nb.inforesearchgate.net

Catalyzed reactions can also be modeled. For example, a convenient synthesis of 2-arylimino-6,7-dihydrobenzo[d] nih.govresearchgate.netoxathiol-4(5H)-ones was developed using a Rh₂(OAc)₄ catalyst, and a plausible mechanism involving a rhodium-carbene intermediate was proposed, which is amenable to computational investigation. acs.orgacs.org

Table 2: Calculated Relative Free Energies for Key Steps in a 1,3-Oxathiole Formation Pathway.
Reaction StepSpeciesRelative Free Energy (kcal/mol)Reference
1,5-ElectrocyclizationTransition State (TS1)8.6 d-nb.info
1,3-Oxathiole Product-15.2
1,3-ElectrocyclizationTransition State (TS2)10.3

Elucidation of Structure-Reactivity Relationships through Computational Approaches

Computational methods are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR), which link the chemical structure of a compound to its physical, chemical, or biological reactivity. By identifying key molecular descriptors, QSAR models can predict the activity of new compounds and guide the design of more potent molecules.

For a series of 6-[3-(4-substitutedphenylpiperazin-1-yl)propoxy]benzo[d] nih.govresearchgate.netoxathiol-2-ones with antipsychotic potential, a QSAR model was generated to understand the structural requirements for their activity. chalcogen.ro The resulting model highlighted the importance of specific descriptors related to electrostatic and steric interactions, providing a rationale for the observed biological effects. chalcogen.ro

Molecular modeling also helps to explain structure-reactivity relationships at a qualitative level. In studies of cytotoxic chalcone (B49325) derivatives, it was found that the activity depended on the combined effects of the benzo[d] nih.govresearchgate.netoxathiole ring, an alkoxy group at a specific position, and substituents on an adjacent phenyl ring. researchgate.net Computational models proposing how these molecules bind to tubulin explained why these structural fragments are essential for their cytotoxic action. researchgate.net The modeling suggested that the 6-alkoxybenzoxathiole ring could be considered a structural equivalent of the trimethoxyphenyl motif found in potent anticancer agents like colchicine and combretastatin (B1194345) A4, opening new avenues for rational drug design. researchgate.net

Applications and Emerging Research Areas of Benzo D 1 2 Oxathiole in Chemical Sciences

Benzo[d]acs.orgresearchgate.netoxathiole as a Versatile Synthetic Intermediate in Organic Synthesis

The benzo[d] acs.orgresearchgate.netoxathiole core serves as a privileged fragment and a versatile precursor in the synthesis of a wide array of more complex heterocyclic systems and functionalized molecules. acs.orgnih.gov Its utility is demonstrated in various synthetic transformations, including catalyzed cycloadditions, coupling reactions, and ring-opening functionalizations.

A significant application is in transition metal-catalyzed reactions. For instance, researchers have developed an efficient synthesis of 2-arylimino-6,7-dihydrobenzo[d] acs.orgresearchgate.netoxathiol-4(5H)-ones through a Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄)-catalyzed reaction. acs.orgnih.gov This method involves the reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates, proceeding under mild conditions with good to excellent yields (78–93%). acs.orgnih.gov The reaction is notable for its broad substrate scope and the generation of only nitrogen gas as a byproduct. nih.gov A plausible mechanism involves the formation of a rhodium carbene species, which then reacts with the isothiocyanate. acs.org

Another synthetic application involves the reaction of 2-hydroxythiophenol with 2H-1,1,3,4,4-pentachloro-1,3-butadiene, which yields the ring-closed structure (E)-2-(2,3,3-trichloroallylidene)benzo[d] acs.orgresearchgate.netoxathiole. dergipark.org.tr Furthermore, the derivative benzo[d] acs.orgresearchgate.netoxathiole-2-thione undergoes an interesting cycloaddition–cycloreversion mechanism when reacting with benzyne (B1209423) to form the isomeric benzo[d] acs.orgresearchgate.net-dithiol-2-one. mdpi.comresearchgate.net It can also be reduced using diisobutylaluminium hydride to regenerate 2-mercaptophenol (B73258), demonstrating its role as a protective group or reactive intermediate. mdpi.comresearchgate.net

The following table summarizes key synthetic reactions utilizing the benzo[d] acs.orgresearchgate.netoxathiole scaffold.

Starting MaterialsCatalyst/ReagentsProductYieldReference
Cyclic 2-diazo-1,3-diketones, Aryl isothiocyanatesRh₂(OAc)₄2-Arylimino-6,7-dihydrobenzo[d] acs.orgresearchgate.netoxathiol-4(5H)-ones78-93% acs.orgnih.gov
2-Hydroxythiophenol, 2H-1,1,3,4,4-pentachloro-1,3-butadieneTriethylamine(E)-2-(2,3,3-trichloroallylidene)benzo[d] acs.orgresearchgate.netoxathioleNot specified dergipark.org.tr
Benzo[d] acs.orgresearchgate.netoxathiole-2-thione, BenzyneNone (thermal)Benzo[d] acs.orgresearchgate.net-dithiol-2-oneNot specified mdpi.comresearchgate.net
ortho-Iodophenols, IsothiocyanatesCuI / N,N′-dimethylethane-1,2-diamine2-Iminobenzo-1,3-oxathiolesGood to excellent researchgate.net

Investigating Benzo[d]acs.orgresearchgate.netoxathiole in Agrochemical Research (e.g., mechanistic studies)

The search for novel and effective pesticides with specific modes of action is a critical area of agrochemical research. Organosulfur compounds are a well-established class of agrochemicals, and derivatives of benzo[d] acs.orgresearchgate.netoxathiole have emerged as promising candidates. researchgate.net

Patents have been filed for compounds containing the 6-methoxybenzo[d] acs.orgresearchgate.netoxathiol-2-one structure, citing their utility as pesticides. molaid.com Mechanistic studies on related compounds provide insight into their potential modes of action. For example, research on quinoline-1,3-oxathioles, which feature the core benzo[d] acs.orgresearchgate.netoxathiole skeleton, has demonstrated significant antifungal activity against the plant pathogen Fusarium oxysporum f. sp. lycopersici. researchgate.net The structure-activity relationship (SAR) studies revealed that the 2-imino-1,3-oxathiole nucleus was crucial for the observed antifungal effects. researchgate.net

Furthermore, the general strategy of targeting essential biological pathways in pests is a cornerstone of modern agrochemical design. For instance, inhibiting chitinase (B1577495) enzymes, which are vital for insect molting, is a validated approach for developing insect growth regulators. nih.gov While this specific mechanism was detailed for benzo[d] acs.orgresearchgate.netdioxole analogues, the principle of targeting crucial enzymes is broadly applicable. nih.gov Given that benzo[d] acs.orgresearchgate.netoxathiole derivatives are known to inhibit bacterial enzymes (see section 6.4), it is plausible that their agrochemical activity could stem from the inhibition of vital fungal or insect enzymes. oup.com Mechanistic studies often focus on identifying such molecular targets to understand how these compounds exert their pesticidal effects and to develop more selective and potent agents. nih.govnih.gov

Benzo[d]acs.orgresearchgate.netoxathiole-Based Scaffolds in Molecular Recognition and Enzyme Interaction Studies (in vitro mechanistic focus)

The rigid and functionalizable nature of the benzo[d] acs.orgresearchgate.netoxathiole scaffold makes it an attractive platform for designing molecules that can specifically recognize and interact with biological targets like enzymes and receptors.

A notable area of investigation is the development of agonists for G protein-coupled receptors (GPCRs). Derivatives of benzo[d] acs.orgresearchgate.netoxathiole, its 3-oxide, and its 3,3-dioxide have been identified as agonists of GPR119, a receptor implicated in metabolic regulation, making them of interest for conditions like Type 2 diabetes mellitus. google.com

In the realm of enzyme inhibition, benzo[d] acs.orgresearchgate.netoxathiole derivatives have shown significant, mechanistically interesting activity. Specifically, benzothioxalone derivatives act as inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferases (MurA and MurZ), which are essential enzymes in the bacterial cell wall biosynthesis pathway. oup.com One derivative, 5-methoxybenzo[d] acs.orgresearchgate.netoxathiol-2-one, was found to be a potent inhibitor. To elucidate its mechanism, a ¹⁴C-labelled version of the compound was synthesized, underscoring the focus on detailed in vitro mechanistic studies. oup.com

Molecular docking studies have further illuminated the interactions between these scaffolds and enzyme active sites. For a quinoline-1,3-oxathiole hybrid, docking simulations revealed that the 1,3-oxathiole (B12646694) ring engages in π-π stacking interactions with the imidazole (B134444) rings of histidine residues within the enzyme's active pocket, contributing to its inhibitory effect. researchgate.net

Benzo[d] acs.orgresearchgate.netoxathiole DerivativeBiological TargetObserved EffectMechanistic FocusReference
Benzo[d] acs.orgresearchgate.netoxathiole-3-oxide derivativesG protein-coupled receptor 119 (GPR119)AgonismReceptor activation for metabolic regulation google.com
5-Methoxybenzo[d] acs.orgresearchgate.netoxathiol-2-oneMurA/MurZ enzymesInhibitionInhibition of bacterial cell wall synthesis oup.com
Quinoline-1,3-oxathiole hybridsFungal enzymesInhibitionπ-π stacking with histidine residues in active site researchgate.net

Design and Synthesis of Benzo[d]acs.orgresearchgate.netoxathiole-Containing Ligands and Catalysts

The synthesis of benzo[d] acs.orgresearchgate.netoxathiole and its derivatives frequently relies on the use of transition-metal catalysts. Copper(I) and Rhodium(II) complexes, in particular, have proven highly effective for constructing the heterocyclic ring system through cascade reactions and cycloadditions. acs.orgresearchgate.net For example, the synthesis of 2-iminobenzo-1,3-oxathioles from ortho-iodophenols and isothiocyanates is efficiently achieved using a copper(I) iodide catalyst in conjunction with a diamine ligand. researchgate.net Similarly, Rhodium(II) acetate is the catalyst of choice for reacting diazo compounds with isothiocyanates to form functionalized benzo[d] acs.orgresearchgate.netoxathioles. acs.orgacs.org

In these catalytic cycles, external ligands like N,N′-dimethylethane-1,2-diamine or L-proline (in related syntheses) are often crucial for achieving high yields and selectivity by modulating the reactivity and stability of the metal center. researchgate.netnih.gov However, while the synthesis of the benzo[d] acs.orgresearchgate.netoxathiole scaffold is well-supported by catalysis, research describing the use of the benzo[d] acs.orgresearchgate.netoxathiole scaffold itself as a ligand for a metal catalyst is not prominent. The primary role of this heterocycle in the context of catalysis appears to be as a target product rather than a key component of a catalytic system.

Future Directions and Perspectives in Benzo D 1 2 Oxathiole Research

Development of Novel and Sustainable Synthetic Methodologies for Benzo[d]researchgate.netmdpi.comoxathiole

The synthesis of benzo[d] researchgate.netmdpi.comoxathiole and its derivatives has traditionally relied on multi-step procedures that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of methodologies that are not only novel and efficient but also adhere to the principles of green chemistry.

Key areas for development include:

Catalytic C-H Activation/Functionalization: Directing the formation of the oxathiole ring via transition-metal-catalyzed C-H activation of substituted phenols and thiophenols would represent a significant leap in synthetic efficiency. This atom-economical approach minimizes the need for pre-functionalized starting materials.

Flow Chemistry Processes: Continuous flow synthesis offers enhanced safety, scalability, and reaction control compared to batch processes. Developing flow-based methods for the synthesis of benzo[d] researchgate.netmdpi.comoxathiole intermediates could lead to higher yields, improved purity, and safer handling of reactive species.

Photoredox and Electrochemical Synthesis: Utilizing light or electricity to drive the key bond-forming reactions can provide access to unique reaction pathways under mild conditions. These methods can reduce the reliance on stoichiometric chemical oxidants or reductants, thereby improving the sustainability profile of the synthesis.

Methodology FocusKey AdvantagesPotential Catalyst SystemsSustainability Impact
C-H ActivationHigh atom economy, reduced synthetic stepsPalladium (Pd), Rhodium (Rh), Ruthenium (Ru)Lower E-Factor, less waste
Flow ChemistryEnhanced safety, scalability, precise controlHeterogeneous catalysts packed in columnsImproved energy efficiency, safer processes
Photoredox/ElectrosynthesisMild reaction conditions, unique reactivityIridium (Ir)/Ruthenium (Ru) photocatalysts, undivided electrochemical cellsUse of renewable energy sources, avoidance of harsh reagents

Advanced Mechanistic Investigations into Benzo[d]researchgate.netmdpi.comoxathiole Reactivity

A thorough understanding of the reaction mechanisms governing the formation and reactivity of the benzo[d] researchgate.netmdpi.comoxathiole core is crucial for its rational application and the design of new transformations. Future research should move beyond simple product analysis to detailed mechanistic elucidation.

Prospective research avenues include:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (Infrared), process NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products, offering a dynamic view of the reaction progress.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, identify transition states, and calculate activation barriers. This computational insight can help rationalize experimentally observed reactivity and predict the outcome of new reactions.

Isotopic Labeling Studies: The use of stable isotopes (e.g., ¹⁸O, ³⁴S, ²H) in starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways and bond-forming or bond-breaking events.

Exploration of New Applications in Niche Chemical Fields (excluding clinical/toxicological)

While avoiding clinical and toxicological areas, the unique electronic and structural properties of the benzo[d] researchgate.netmdpi.comoxathiole scaffold make it an attractive candidate for various specialized chemical applications.

Potential areas for exploration are:

Organic Electronics: The sulfur- and oxygen-containing heterocycle could serve as a novel building block for organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells. Its inherent asymmetry and potential for electronic tuning through substitution are advantageous for these applications.

Agrochemicals: The development of derivatives as potential fungicides, herbicides, or insecticides is a promising avenue. The oxathiole ring could act as a novel pharmacophore, potentially overcoming resistance mechanisms associated with existing agrochemicals.

Materials Science: Incorporation of the benzo[d] researchgate.netmdpi.comoxathiole unit into polymer backbones could impart unique properties, such as altered thermal stability, refractive index, or redox activity. These materials could find use as advanced coatings, membranes, or specialty polymers.

Integration of Artificial Intelligence and Machine Learning in Benzo[d]researchgate.netmdpi.comoxathiole Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govmdpi.com These computational tools can significantly accelerate the design and discovery process for new benzo[d] researchgate.netmdpi.comoxathiole derivatives with desired properties. semanticscholar.orgnih.gov

Future applications of AI/ML in this field include:

Predictive Modeling: ML algorithms, such as random forests and neural networks, can be trained on existing chemical data to predict various properties of new, unsynthesized benzo[d] researchgate.netmdpi.comoxathiole derivatives. nih.gov This includes physicochemical properties (e.g., solubility, stability) and performance-related attributes for materials science applications.

De Novo Molecular Design: Generative models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used to design novel benzo[d] researchgate.netmdpi.comoxathiole structures optimized for specific functions. nih.gov These models can explore a vast chemical space to propose innovative molecules that a human chemist might not conceive.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of potential chemical reactions and even suggest optimal synthetic routes. peerj.com By analyzing vast databases of known reactions, these platforms can help chemists devise more efficient and successful strategies for synthesizing target benzo[d] researchgate.netmdpi.comoxathiole compounds.

AI/ML ApplicationTechnique/AlgorithmObjective in Benzo[d] researchgate.netmdpi.comoxathiole Research
Property PredictionRandom Forest, Gradient Boosting, Neural NetworksForecast photophysical properties for OLEDs or solubility for agrochemical formulations.
De Novo DesignVariational Autoencoders (VAEs), Generative Adversarial Networks (GANs)Generate novel molecular structures with optimized electronic properties for semiconductors.
Synthesis PlanningMonte Carlo Tree Search, Transformer-based modelsPropose efficient, high-yield synthetic pathways to complex target derivatives.

Q & A

Q. Advanced Research Focus

Pyrolysis-GC-MS : Heat samples under inert conditions and profile volatile products.

Kinetic studies : Monitor decomposition rates via DSC (differential scanning calorimetry) to infer stability.

Isolation of intermediates : Trap transient species (e.g., sulfoxides) using low-temperature NMR or cryogenic techniques .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

Molecular docking : Simulate interactions with target receptors (e.g., G protein-coupled receptors) to identify binding affinities.

QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on the oxathiole ring) with agonist activity .

Conformational analysis : Use DFT calculations to predict bioactive conformations and guide synthetic modifications .

What strategies improve regioselectivity in synthesizing substituted this compound derivatives?

Q. Advanced Research Focus

Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control substitution patterns on aromatic rings.

Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization.

Protecting group strategies : Temporarily block reactive sites (e.g., benzylidene acetals) to ensure selective functionalization .

Key Notes

  • Avoid commercial sources : Catalogs () provide physical data but should not guide synthesis protocols.
  • Contradictions : highlight the importance of revisiting historical data with modern techniques.
  • Biological relevance : Focus on receptor interaction studies () and structure-activity relationships ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.